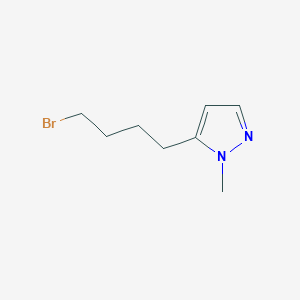

5-(4-Bromobutyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrN2 |

|---|---|

Molecular Weight |

217.11 g/mol |

IUPAC Name |

5-(4-bromobutyl)-1-methylpyrazole |

InChI |

InChI=1S/C8H13BrN2/c1-11-8(5-7-10-11)4-2-3-6-9/h5,7H,2-4,6H2,1H3 |

InChI Key |

IICFOLHNAOXQJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CCCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 4 Bromobutyl 1 Methyl 1h Pyrazole

Retrosynthetic Analysis of the 5-(4-Bromobutyl)-1-methyl-1H-pyrazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests that the molecule can be disconnected in a few key ways. The primary disconnection is at the C5-carbon bond of the pyrazole (B372694) ring, separating the 1-methyl-1H-pyrazole core from the 4-bromobutyl side chain. This approach leads to a precursor such as a C5-metalated or C5-lithiated 1-methyl-1H-pyrazole and a suitable four-carbon electrophile, like 1,4-dibromobutane (B41627).

Alternatively, the pyrazole ring itself can be deconstructed. This involves breaking the N1-C5 and N2-C3 bonds, which points to a cyclocondensation reaction between a hydrazine (B178648) derivative, specifically methylhydrazine, and a β-dicarbonyl compound containing the necessary seven-carbon backbone with a terminal bromine.

Approaches to the Construction of the 1-Methyl-1H-pyrazole Core

The formation of the 1-methyl-1H-pyrazole core is a critical step in the synthesis of the target molecule. Various methods have been developed for the synthesis of substituted pyrazoles, which can be adapted for this purpose.

A widely employed method for pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. beilstein-journals.org For the synthesis of a 1-methyl-1H-pyrazole, methylhydrazine is the appropriate hydrazine derivative. The choice of the β-dicarbonyl precursor is crucial for the subsequent introduction of the 4-bromobutyl group. One possible precursor could be a compound like 1,1,3,3-tetraethoxypropane, which upon condensation with methylhydrazine, would yield 1-methyl-1H-pyrazole. chemicalbook.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. beilstein-journals.org

An alternative to using methylhydrazine is to first form the pyrazole ring with an unsubstituted hydrazine and then introduce the methyl group in a subsequent N-alkylation step. This can be advantageous in cases where the desired regioselectivity is difficult to achieve with substituted hydrazines. Common alkylating agents for this purpose include methyl iodide or dimethyl sulfate. However, a significant challenge with this approach is the potential for alkylation at both nitrogen atoms (N1 and N2), leading to a mixture of regioisomers. Careful control of reaction conditions and the use of protecting groups may be necessary to achieve the desired 1-methyl isomer.

Achieving the desired 1,5-disubstitution pattern on the pyrazole ring is a key challenge. The reaction of a substituted hydrazine with an unsymmetrical β-dicarbonyl compound can lead to a mixture of two regioisomers. The regioselectivity of the cyclocondensation is influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH). nih.gov For instance, the reaction of methylhydrazine with a β-keto ester can yield both 1,3- and 1,5-disubstituted pyrazoles. To favor the formation of the 1,5-isomer, specific directing groups or reaction conditions may be employed. One strategy to control regioselectivity is to use a β-dicarbonyl compound with sterically demanding groups that direct the initial condensation to a specific carbonyl group.

Another approach to ensure regioselectivity is through multi-step synthetic sequences. For example, a three-component reaction of an arylaldehyde, ethyl acrylate, and an N-tosylhydrazone has been described for the synthesis of 1,3,5-trisubstituted pyrazoles, which could potentially be adapted. rsc.org Furthermore, palladium-catalyzed C-H bond activation has been explored for the regioselective functionalization of pyrazoles. academie-sciences.frresearchgate.netacademie-sciences.fr By using a blocking group at the C4 position, such as an ester, arylation can be directed specifically to the C5 position. academie-sciences.frresearchgate.netacademie-sciences.fr

Introduction of the 4-Bromobutyl Moiety at the C5 Position

Once the 1-methyl-1H-pyrazole core is established, the final step is the introduction of the 4-bromobutyl side chain at the C5 position.

Direct alkylation is a common method for introducing side chains onto heterocyclic rings. This can be achieved by first deprotonating the C5 position of 1-methyl-1H-pyrazole using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a nucleophilic pyrazolyl anion. This anion can then react with an electrophile like 1,4-dibromobutane. The reaction involves a nucleophilic substitution where one of the bromine atoms in 1,4-dibromobutane is displaced by the pyrazolyl anion. It is important to control the stoichiometry of the reactants to minimize the formation of the di-substituted product where both ends of the dibromobutane react with the pyrazole.

An alternative to direct C-H activation is to start with a pyrazole precursor that already has a functional group at the C5 position that can be converted to the desired side chain. For example, a C5-formyl or C5-carboxy pyrazole could be reduced and then converted to the bromide.

Below is a table summarizing the key synthetic strategies:

| Step | Method | Reagents/Conditions | Key Considerations |

| Pyrazole Core Synthesis | Cyclocondensation | Methylhydrazine, β-dicarbonyl precursor | Regioselectivity, availability of dicarbonyl |

| N-Methylation | N-Alkylation | Pyrazole, methylating agent (e.g., CH3I) | Formation of regioisomers |

| Side Chain Introduction | Direct Alkylation | 1-Methyl-1H-pyrazole, strong base, 1,4-dibromobutane | Control of stoichiometry, potential for di-alkylation |

Functional Group Interconversion on a C5-Alkyl Chain Precursor (e.g., Hydroxylation followed by Bromination)

A common and effective strategy for introducing the 4-bromobutyl side chain at the C5 position of the 1-methyl-1H-pyrazole core involves the functional group interconversion of a precursor alcohol. This two-step approach first requires the synthesis of 5-(4-hydroxybutyl)-1-methyl-1H-pyrazole, which is then converted to the desired bromo-derivative.

The precursor, 5-(4-hydroxybutyl)-1-methyl-1H-pyrazole, can be synthesized through established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis. This would typically involve the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound, in this case, a derivative of 1,3-octanedione where the terminal methyl group is replaced by a protected hydroxyl group (e.g., a tetrahydropyranyl ether). Following ring formation and N-methylation (if not performed concurrently), deprotection would yield the C5-(4-hydroxybutyl) precursor.

The subsequent conversion of the terminal hydroxyl group to a bromide is a standard functional group interconversion. Several reagents and conditions are effective for the bromination of primary alcohols, with the choice often depending on substrate tolerance, desired yield, and reaction scale. organic-chemistry.orgyoutube.comyoutube.com

Common Bromination Methods:

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane (B109758), often at reduced temperatures to control its reactivity. youtube.com

Appel Reaction: A combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) can smoothly convert alcohols to alkyl bromides under mild, neutral conditions. This method is particularly useful for substrates sensitive to acidic conditions.

Hydrogen Bromide (HBr) with Sulfuric Acid (H₂SO₄): Treating the alcohol with a mixture of sodium bromide (NaBr) and concentrated sulfuric acid generates HBr in situ. This strong acidic condition facilitates the Sₙ2 displacement of the protonated hydroxyl group. nsf.gov However, care must be taken as the harsh acidic conditions can lead to side reactions in sensitive substrates. youtube.com

Table 1: Comparison of Common Reagents for Alcohol Bromination

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| PBr₃ | Diethyl ether or CH₂Cl₂, 0 °C to RT | High yields for 1° alcohols | Reagent is moisture-sensitive |

| CBr₄ / PPh₃ | CH₂Cl₂ or ACN, RT | Mild, neutral conditions | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for developing a robust and efficient synthesis of this compound. This involves a systematic study of parameters for each key step: pyrazole ring formation, N-methylation, and side-chain bromination.

Pyrazole Ring Formation: The condensation of a 1,3-dicarbonyl compound with methylhydrazine is the classic Knorr synthesis. The regioselectivity of this reaction (i.e., the position of the N-methyl group) can be influenced by the reaction conditions.

Solvent and pH: The reaction is often carried out in protic solvents like ethanol (B145695) or acetic acid. Acidic conditions tend to favor the formation of the 1,5-disubstituted pyrazole, while neutral or basic conditions can lead to mixtures or favor the 1,3-isomer. nih.gov

Catalysis: While often performed without a catalyst, acid-free condensation can be promoted by catalysts like copper(II) nitrate, which can improve yields and regioselectivity at room temperature. nih.gov

Temperature: Reactions are typically run from room temperature to reflux. Higher temperatures can increase the reaction rate but may also lead to the formation of more side products. mdpi.com

N-Methylation: If the pyrazole ring is formed using hydrazine hydrate, a separate N-alkylation step is required.

Catalysis and Reagents: Traditional methods involve deprotonation with a strong base (e.g., NaH) followed by reaction with an electrophile like methyl iodide. However, alternative methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) can provide good yields under milder conditions. semanticscholar.orgmdpi.com

Solvent: Aprotic solvents such as DMF, THF, or 1,2-dichloroethane (B1671644) (DCE) are commonly used for N-alkylation reactions. semanticscholar.orgmdpi.com The choice of solvent can impact reaction rates and the solubility of reagents.

Temperature: N-alkylation reactions can range from room temperature to elevated temperatures, depending on the reactivity of the electrophile and the pyrazole nucleophile. semanticscholar.org

Side-Chain Bromination:

Solvent and Temperature: For reactions like the Appel reaction, aprotic solvents like dichloromethane are standard. For PBr₃ bromination, diethyl ether is common, and reactions are often started at 0 °C to control exothermic behavior. youtube.com Reactions involving HBr/H₂SO₄ are typically run at reflux. nsf.gov The temperature is a critical parameter to balance reaction rate with the potential for degradation or side reactions.

Achieving high purity of the final product is essential. A multi-step purification strategy is often employed.

Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The product is extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is commonly used to elute the compounds from the column. google.com

Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol, cyclohexane) and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov

Purification via Salt Formation: A particularly effective technique for purifying basic compounds like pyrazoles involves converting them into an acid addition salt (e.g., hydrochloride or hydrobromide). google.com This is done by treating a solution of the crude pyrazole with an acid like HCl or HBr. The resulting salt often has different solubility properties and can be selectively crystallized from an organic solvent, leaving non-basic impurities behind. The pure salt can then be neutralized with a base to regenerate the purified free pyrazole. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry can make the synthesis more environmentally benign, safer, and more efficient. nih.govmdpi.com

Atom Economy: The Knorr pyrazole synthesis, which involves the condensation of a diketone and a hydrazine, is inherently atom-economical as the main byproduct is two molecules of water. nih.gov One-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, can further improve step economy and reduce solvent waste. nih.gov

Use of Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents with safer alternatives. For pyrazole synthesis, reactions have been developed in greener solvents like water or ethanol, or under solvent-free conditions. researchgate.net In the bromination step, choosing a method that avoids highly toxic or corrosive reagents is preferable.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. researchgate.netnih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic processes are preferred over stoichiometric reagents because they reduce waste. For instance, using a recyclable catalyst for the N-methylation step or for the pyrazole ring formation aligns with green principles. nih.govnih.gov

Renewable Feedstocks: While not always feasible, sourcing starting materials from renewable feedstocks instead of petrochemicals is a long-term goal of green chemistry.

By carefully selecting reagents, solvents, and energy sources, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Transformations and Reaction Mechanisms of 5 4 Bromobutyl 1 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle in 5-(4-Bromobutyl)-1-methyl-1H-pyrazole

The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms within the ring, which dictate the sites of electrophilic and nucleophilic attack, as well as its propensity to participate in metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyrazole Ring

Due to its aromatic character, the pyrazole ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.net The position of substitution is directed by the nitrogen atoms and the existing substituents. For 1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. researchgate.net The C3 and C5 positions are deactivated due to their proximity to the electronegative nitrogen atoms.

The general mechanism for EAS involves two main steps:

Attack by the nucleophilic pyrazole ring on an electrophile (E+): This is the slow, rate-determining step, which disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A base removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the substituted product.

| Reaction | Typical Reagents | Electrophile (E+) | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-(4-Bromobutyl)-1-methyl-4-nitro-1H-pyrazole |

| Halogenation | Br₂ or N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-5-(4-bromobutyl)-1-methyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions on the Pyrazole Nucleus

Nucleophilic substitution directly on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, it can occur if the ring is sufficiently activated by strongly electron-withdrawing groups, such as nitro groups. In the case of 1-methyl-3,4,5-trinitro-1H-pyrazole, for instance, nucleophilic substitution proceeds regiospecifically at the C5 position. mathnet.ru For the parent compound this compound, which lacks such strong activating groups, direct nucleophilic attack on the ring's carbon atoms is not a favored pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyrazole C-H or C-Br Bonds (e.g., Suzuki, Sonogashira, Heck Couplings)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can proceed via activation of C-H bonds or by using pre-functionalized pyrazoles (e.g., halopyrazoles).

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with an organohalide. A brominated pyrazole could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form C-C bonds. nih.govnih.govrsc.org Conversely, direct C-H arylation at the C5 position is also possible.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgtandfonline.commdpi.com This would allow for the introduction of an alkynyl group onto the pyrazole ring, typically at a halogenated position.

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This can be used to introduce alkenyl groups onto the pyrazole ring, often at the C4 or C5 positions. mdpi.commdpi.com

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoborane (R-B(OH)₂) + Halogenated Pyrazole | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Pyrazole-C–C(R) |

| Sonogashira | Terminal Alkyne (R-C≡CH) + Halogenated Pyrazole | Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Pyrazole-C–C≡C-R |

| Heck | Alkene (CH₂=CHR) + Halogenated Pyrazole | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Pyrazole-C–CH=CHR |

Reactivity of the 4-Bromobutyl Side Chain

The 4-bromobutyl side chain contains a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The bromine atom is a good leaving group, making the terminal carbon atom susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Substitution Reactions of the Bromine Atom (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution can proceed via two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).

Sₙ2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comwikipedia.org This pathway is favored by primary alkyl halides, strong nucleophiles, and polar aprotic solvents. libretexts.org Given that the 4-bromobutyl group is a primary alkyl halide, the Sₙ2 pathway is the predominant mechanism for its substitution reactions. quora.com

Sₙ1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.com It is favored by tertiary alkyl halides, weak nucleophiles, and polar protic solvents. libretexts.org This pathway is highly unlikely for the primary carbon of the 4-bromobutyl chain due to the high instability of a primary carbocation. quora.com

| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |

|---|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Primary halide strongly favors Sₙ2. quora.commasterorganicchemistry.com |

| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | Reaction outcome depends on the chosen nucleophile. |

| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can optimize the favored Sₙ2 reaction. |

The electrophilic nature of the terminal carbon on the butyl chain allows for the synthesis of a diverse range of functional groups through Sₙ2 reactions with various nucleophiles.

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) or with water under Sₙ1 conditions (though less likely for primary halides) yields the corresponding alcohol. rsc.orgchemistrysteps.comlibretexts.org

Amines: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. libretexts.org However, direct alkylation of ammonia or primary amines can lead to over-alkylation, producing a mixture of products. masterorganicchemistry.com

Ethers: The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is an effective method for preparing ethers. wikipedia.orgbyjus.com

Thioethers: Thiolates, which are excellent nucleophiles, readily displace the bromide to form thioethers. pearson.comorganic-chemistry.orggoogle.com

Esters: Carboxylate anions, generated from a carboxylic acid and a base, can act as nucleophiles to displace the bromide and form esters. scielo.brlibretexts.orgnih.gov

| Target Compound | Nucleophile | Example Reagent | Product Name |

|---|---|---|---|

| Alcohol | Hydroxide (HO⁻) | NaOH | 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol |

| Amine | Ammonia (NH₃) | Aqueous NH₃ | 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-amine |

| Ether | Alkoxide (RO⁻) | NaOCH₂CH₃ (Sodium ethoxide) | 5-(4-Ethoxybutyl)-1-methyl-1H-pyrazole |

| Thioether | Thiolate (RS⁻) | NaSCH₃ (Sodium methanethiolate) | 1-Methyl-5-(4-(methylthio)butyl)-1H-pyrazole |

| Ester | Carboxylate (RCOO⁻) | CH₃COONa (Sodium acetate) | 4-(1-Methyl-1H-pyrazol-5-yl)butyl acetate (B1210297) |

Intramolecular Cyclization Reactions Involving the Bromobutyl Chain and Pyrazole Nitrogens or C-H Sites

The most prominent reaction pathway for this compound is intramolecular cyclization, driven by the proximity of the electrophilic terminal carbon of the butyl chain and the nucleophilic N2 nitrogen of the pyrazole ring. Since the N1 position is already substituted with a methyl group, the reaction is directed exclusively to the N2 position.

This transformation is an intramolecular N-alkylation, which proceeds via a nucleophilic attack of the N2 lone pair on the carbon atom bearing the bromine atom. This results in the formation of a new six-membered ring fused to the pyrazole, yielding a quaternary ammonium (B1175870) salt. The reaction is classified as a 6-endo-trig cyclization. The resulting bicyclic heterocyclic system is a derivative of a tetrahydropyrazolo[1,5-a]pyridinium salt. Such pyrazole-fused pyridine (B92270) derivatives are of significant interest in medicinal chemistry. researchgate.netnih.gov

The general reaction is as follows: this compound → 6,7,8,9-Tetrahydro-5-methyl-5H-pyrazolo[1,5-a]pyridin-9-ium bromide

This type of intramolecular cyclization is typically promoted by heating the substrate in a suitable solvent. The use of a non-nucleophilic base may be employed to scavenge the hydrogen bromide (HBr) that might form through side reactions, although the primary reaction forms a quaternary salt rather than eliminating HBr. The formation of fused heterocyclic systems like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines through the cyclization of aminopyrazoles with appropriate precursors is a well-established synthetic strategy. organic-chemistry.orgnih.govsemanticscholar.org While direct cyclization onto a pyrazole C-H site is theoretically possible, it is energetically far less favorable than N-alkylation and typically requires metal catalysis, which is not a feature of this spontaneous thermal cyclization.

Elimination Reactions (E1 and E2 Mechanisms) Leading to Unsaturated Derivatives

In competition with intramolecular substitution (cyclization), this compound can undergo elimination reactions to form unsaturated derivatives. These reactions involve the removal of a hydrogen atom from the butyl chain and the bromide leaving group, creating a carbon-carbon double bond. masterorganicchemistry.com The specific mechanism, either E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depends heavily on the reaction conditions. libretexts.orglibretexts.org

E2 Mechanism: The E2 mechanism is a concerted, one-step process favored by the presence of a strong, non-nucleophilic base. missouri.edu The base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms. For the 4-bromobutyl chain, there is only one β-carbon with hydrogens available for abstraction.

Reactant: this compound

Reagent: Strong, non-nucleophilic base (e.g., Potassium tert-butoxide, DBU)

Product: 1-Methyl-5-(but-3-en-1-yl)-1H-pyrazole

The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group, though this is of little consequence for a flexible alkyl chain. The use of bulky bases favors elimination over substitution. missouri.edu

E1 Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. It is favored by polar protic solvents and weak bases. libretexts.org

Step 1 (Ionization): The C-Br bond breaks heterolytically to form a primary carbocation and a bromide ion. Primary carbocations are highly unstable.

Step 2 (Deprotonation): A weak base (like the solvent) removes a proton from a carbon adjacent to the carbocation, forming the alkene.

Due to the high instability of the primary carbocation, the E1 pathway is generally disfavored for primary alkyl halides like the one in the target molecule. missouri.edu However, if forced under high temperatures or solvolytic conditions, it could potentially occur, possibly involving a hydride shift to form a more stable secondary carbocation before deprotonation. This could lead to a mixture of isomeric butenylpyrazoles.

| Elimination Product | Mechanism | Required Conditions |

| 1-Methyl-5-(but-3-en-1-yl)-1H-pyrazole | E2 | Strong, non-nucleophilic base (e.g., t-BuOK) |

| Mixture of butenylpyrazoles | E1 | Polar protic solvent, weak base, heat (unlikely) |

Chemo- and Regioselectivity in Multi-Functionalized Pyrazole Transformations

The reactions of this compound are governed by distinct selectivity principles.

Regioselectivity: The term regioselectivity describes the preference for one direction of bond making or breaking over other possible directions. In the context of this molecule, the primary regioselective question concerns the site of intramolecular attack. The pyrazole ring has two nitrogen atoms, but the N1 position is already occupied by a methyl group, rendering it incapable of acting as a nucleophile for further alkylation. Therefore, any intramolecular N-alkylation is directed exclusively to the N2 position. This results in the formation of a single regioisomer of the cyclized product, making the reaction highly regioselective. Studies on the alkylation of asymmetrically substituted pyrazoles often yield mixtures of N1 and N2 products, but in this pre-alkylated substrate, that ambiguity is removed. mdpi.com

Chemoselectivity: Chemoselectivity refers to the preference of a reagent to react with one functional group over another. The key chemoselective competition for this compound is between intramolecular nucleophilic substitution (SNi, leading to cyclization) and elimination (E2).

The outcome of this competition is highly dependent on the reaction conditions, particularly the nature of the base used. libretexts.orgmissouri.edu

Favoring Cyclization (Substitution): In the absence of a strong external base, heating the compound in a non-nucleophilic solvent will favor intramolecular cyclization. The internal N2 atom acts as the nucleophile.

Favoring Elimination: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) will preferentially abstract a proton from the less sterically accessible β-carbon of the butyl chain, promoting the E2 pathway to yield the unsaturated alkene derivative. missouri.edu

By carefully selecting the reaction conditions, one can selectively steer the reaction toward either the fused heterocyclic salt or the unsaturated pyrazole derivative.

Mechanistic Elucidation of Key Reactions

Delving into the mechanisms of these transformations requires analyzing reaction rates and identifying transient species like intermediates and transition states.

Intramolecular Cyclization: The rate of the intramolecular cyclization could be monitored by techniques such as 1H NMR spectroscopy (by observing the disappearance of the starting material's signals and the appearance of the product's signals) or chromatography (HPLC, GC). As an intramolecular reaction, the cyclization is expected to follow first-order kinetics.

The rate law would be: Rate = k [this compound]

Determining the rate constant (k) at various temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. This would provide quantitative insight into the energy barrier for the ring-closing reaction.

Hypothetical Kinetic Data for Cyclization:

| Time (min) | Concentration of Starting Material (M) | ln[Concentration] |

| 0 | 0.100 | -2.303 |

| 30 | 0.074 | -2.604 |

| 60 | 0.055 | -2.900 |

| 90 | 0.041 | -3.194 |

| 120 | 0.030 | -3.507 |

A plot of ln[Concentration] versus time would yield a straight line, confirming first-order kinetics.

E2 Elimination: The E2 elimination reaction is a bimolecular process. Its rate depends on the concentration of both the pyrazole substrate and the base.

The rate law would be: Rate = k [this compound] [Base]

Kinetic studies would confirm this second-order dependence, clearly distinguishing it from the first-order cyclization and any potential (unlikely) first-order E1 mechanism.

The identification of reaction intermediates and the characterization of transition states are fundamental to confirming a proposed mechanism.

Intramolecular Cyclization (SNi): This reaction proceeds through a single, concerted step involving a transition state. It does not involve a stable reaction intermediate. The transition state features the partial formation of the N2-C bond and the partial breaking of the C-Br bond. Computational chemistry, specifically Density Functional Theory (DFT), can be used to model this transition state, calculate its energy, and visualize its geometry, which would resemble a distorted six-membered ring. wuxiapptec.com Such calculations can help rationalize the observed reaction rate and selectivity.

E2 Elimination: Similar to the SNi cyclization, the E2 reaction is a concerted process that passes through a high-energy transition state rather than a stable intermediate. This transition state involves the simultaneous interaction of the base with the β-hydrogen, the C-H and C-Br bond cleavage, and C=C π-bond formation.

E1 Elimination: Should an E1 pathway be accessible, it would proceed via a discrete carbocation intermediate . After the initial, rate-determining loss of the bromide ion, a primary carbocation would be formed at the end of the butyl chain. This highly reactive and unstable intermediate could be potentially trapped by nucleophiles or undergo rearrangement (e.g., a 1,2-hydride shift) to a more stable secondary carbocation before deprotonation. The detection of rearranged products would serve as strong evidence for an E1 mechanism involving a carbocation intermediate.

Derivatization and Advanced Functionalization of 5 4 Bromobutyl 1 Methyl 1h Pyrazole

Synthesis of Novel Pyrazole (B372694) Conjugates and Hybrid Molecules

The presence of a terminal bromine atom on the butyl chain of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole provides a reactive site for nucleophilic substitution, enabling the linkage of this pyrazole unit to a wide array of other molecules.

Integration of Diverse Organic Moieties via the Bromobutyl Chain

The bromobutyl group is an excellent electrophile, readily undergoing substitution reactions with various nucleophiles. This reactivity is harnessed to conjugate the 1-methyl-1H-pyrazole core with diverse organic functionalities. Researchers have successfully coupled this building block with phenols, amines, thiols, and other nucleophilic species to create a library of new chemical entities. These reactions are typically performed under basic conditions to deprotonate the nucleophile, enhancing its reactivity toward the alkyl bromide.

For instance, the reaction with a substituted phenol (B47542) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of an ether linkage. Similarly, primary or secondary amines can be alkylated to form the corresponding secondary or tertiary amines, respectively. These straightforward synthetic routes allow for the systematic modification of the molecule's properties, which is particularly valuable in fields like medicinal chemistry for developing structure-activity relationships. The pyrazole scaffold itself is a recognized pharmacophore, and attaching different moieties via the butyl linker can modulate biological activity. bohrium.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Product Class | Potential Application |

|---|---|---|---|

| Phenol | K₂CO₃, DMF, Heat | Aryl Ether | Medicinal Chemistry |

| Secondary Amine | K₂CO₃, Acetonitrile, Reflux | Tertiary Amine | Pharmacological Agents |

| Thiophenol | NaH, THF | Thioether | Material Science |

| Sodium Azide (B81097) | DMF, 80°C | Alkyl Azide | Click Chemistry Precursor |

Exploration of Click Chemistry Reactions with the Bromine Handle

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. The bromine atom in this compound is not directly used in the classic click reaction but serves as a precursor to a reactive handle that is.

The first step involves converting the alkyl bromide to an alkyl azide. This is readily achieved by reacting this compound with sodium azide in a polar aprotic solvent. The resulting compound, 5-(4-azidobutyl)-1-methyl-1H-pyrazole, is a key intermediate. This azide can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This triazole ring serves as a robust and stable linker, connecting the pyrazole moiety to another molecule of interest. This modular approach allows for the rapid assembly of complex molecules from simpler building blocks. bohrium.com

Preparation of Complex Heterocyclic Scaffolds

The this compound building block is instrumental in the synthesis of more complex, often fused, heterocyclic systems. The bromobutyl chain can participate in intramolecular cyclization reactions to form new rings, or it can be used in intermolecular reactions that build up larger heterocyclic structures.

For example, the pyrazole unit can be incorporated into larger fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are classes of compounds with significant biological activities. beilstein-journals.org While direct examples involving the title compound are specific, the general strategy involves using the pyrazole as a core and elaborating its structure through reactions at different positions. nih.govorganic-chemistry.orgresearchgate.net The bromobutyl chain offers a point of attachment or a reactive group that can be transformed and then used in a cyclization step to form a new ring fused to the pyrazole or as part of a larger ring system. zsmu.edu.uanih.govresearchgate.netnih.gov

Application in Supramolecular Chemistry and Materials Science

The structural features of this compound and its derivatives make them attractive for applications beyond medicinal chemistry, extending into the fields of supramolecular chemistry and materials science.

Ligand Design for Coordination Chemistry

Pyrazoles are well-established ligands in coordination chemistry, capable of coordinating to a wide variety of metal ions through their nitrogen atoms. researchgate.netresearchgate.netpen2print.orgtesisenred.net The pyrazole ring in this compound can act as a coordination site. Furthermore, the bromobutyl chain can be functionalized to introduce additional donor atoms, creating multidentate ligands.

For instance, substitution of the bromine with a pyridine-containing nucleophile would result in a bidentate ligand capable of forming chelate rings with metal ions, which typically leads to more stable metal complexes. repec.org The design of such ligands is a central theme in coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, electronic properties, and reactivity. These complexes can have applications in catalysis, sensing, and as magnetic materials. researchgate.net

Precursors for Polymeric Materials or Porous Frameworks

The reactive nature of the bromobutyl group allows this pyrazole derivative to be used as a monomer or a cross-linking agent in polymerization reactions. For example, it could be used in polycondensation reactions with difunctional nucleophiles to create pyrazole-containing polymers. Such polymers could exhibit interesting thermal or photophysical properties.

Furthermore, pyrazole-based linkers are increasingly being used in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). proquest.comresearchgate.net These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.goviea-ebc.orgresearchgate.net By modifying this compound to contain additional connecting points (e.g., converting the bromo group to a carboxylic acid or another linking group), it can be used as a building block for these advanced porous materials. researchgate.net The pyrazole units within the framework can provide specific binding sites for guest molecules or act as catalytic centers. proquest.com

Components in Sensor Technology or Optoelectronic Devices

The inherent properties of the pyrazole ring make it an excellent candidate for integration into sensor technologies and optoelectronic devices. Pyrazole and its derivatives are well-established as effective chelating ligands for a variety of metal atoms due to the presence of nitrogen donor sites. nih.gov This ability to bind with metal ions is a foundational principle in the design of chemosensors.

The this compound molecule can be strategically employed as a precursor to such sensors. The bromobutyl chain acts as a flexible spacer and a reactive handle to tether the pyrazole ligand to a signaling unit, such as a fluorophore. Through a straightforward nucleophilic substitution reaction (e.g., a Williamson ether synthesis with a phenolic fluorophore), a new molecule can be synthesized where the pyrazole unit serves as the ion-recognition site (receptor) and the fluorophore acts as the signal transducer. Upon chelation of a target metal ion by the pyrazole, a change in the photophysical properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, can be observed. semanticscholar.org This allows for the qualitative and quantitative detection of specific ions. semanticscholar.orgnih.gov

The versatility of this approach allows for the creation of sensors for a wide range of metal ions. Research on various pyrazole-based fluorescent sensors demonstrates their effectiveness in detecting cations like Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govsemanticscholar.org The design of these sensors often involves linking the pyrazole core to different signaling moieties to fine-tune selectivity and sensitivity.

| Probe Type | Linker/Functional Group | Target Ion | Sensing Mechanism |

| Pyridine-Pyrazole | Direct conjugation | Al³⁺ | Colorimetric and Fluorescent enhancement |

| Pyrazole-Coumarin | Covalent bond | Cr³⁺ | Colorimetric and Fluorescent turn-on |

| Pyrazole-Carbohydrazide | Carbohydrazide | Zn²⁺ | Colorimetric change |

| Pyridine-Pyrazole | Direct conjugation | Fe³⁺ | Dual colorimetric and fluorescent |

This table presents examples of functionalities incorporated into pyrazole-based sensors to illustrate the design principles that could be applied to derivatives of this compound.

In the realm of optoelectronics, pyrazole derivatives have been incorporated into polyconjugated molecules for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The electron-rich nature of the pyrazole ring can influence the electronic properties of a larger conjugated system. The functionalization of pyrazole with groups that can enhance photoluminescence quantum yield is a key strategy in developing new emissive materials. researchgate.net The bromobutyl group on this compound provides a convenient attachment point for building such complex pyrazolyl-substituted molecules, enabling its integration into polymers or other materials designed for optoelectronic applications. researchgate.net

Strategic Utility in Cascade Reactions and Multicomponent Synthesis

While cascade and multicomponent reactions (MCRs) are most frequently utilized for the de novo synthesis of the pyrazole ring itself from simpler acyclic precursors, nih.govbeilstein-journals.orgmdpi.com a pre-functionalized building block like this compound offers strategic utility as a component within these powerful synthetic methodologies. Its role is typically that of an electrophilic alkylating agent, introducing the 1-methylpyrazol-5-ylbutyl moiety into a complex molecular structure in a single, efficient step.

The key to its utility is the reactive C-Br bond, which can initiate a reaction sequence. In a multicomponent reaction, where three or more reactants combine in a one-pot process, this compound can serve as one of the key inputs. An analogous strategy has been demonstrated in the four-component synthesis of highly functionalized pyrano[2,3-c]pyrazoles, where benzyl (B1604629) halides are used as one of the starting materials alongside malononitrile, a diketone, and hydrazine (B178648). core.ac.uk

Following this precedent, one can envision a multicomponent reaction where this compound alkylates a nucleophilic component (e.g., a primary amine, a phenol, or a thiol) in the first step. The resulting intermediate, now bearing the pyrazole-butyl side chain, can then participate in subsequent reactions with the other components in the pot to rapidly assemble a complex molecular architecture.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Product Class |

| Four-Component | Benzyl Halide | Malononitrile | Diethyl Acetylenedicarboxylate | Hydrazine Hydrate | Pyrano[2,3-c]pyrazole |

| Four-Component | Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Pyrano[2,3-c]pyrazole |

| Three-Component | 1H-Pyrazole-4-carbaldehyde | Active Methylene (B1212753) | Malononitrile | - | Fused Pyran-pyrazole |

This table showcases examples of multicomponent reactions used to synthesize complex pyrazole-containing heterocycles. This compound could conceptually replace the alkyl halide or be used to pre-functionalize one of the other components.

Similarly, in cascade reactions (or domino reactions), the initial alkylation event can trigger a series of subsequent intramolecular transformations. For example, this compound could react with a substrate containing two nucleophilic sites. The initial intermolecular alkylation at one site would tether the pyrazole unit to the substrate, creating an intermediate perfectly poised for a subsequent, favorable intramolecular cyclization involving the second nucleophilic site. Such strategies are highly valued in organic synthesis for their efficiency in building complex, often polycyclic, systems from simple starting materials in a single operation. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 5 4 Bromobutyl 1 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition and confirming the structure of a compound through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For 5-(4-Bromobutyl)-1-methyl-1H-pyrazole, with the molecular formula C₉H₁₅BrN₂, the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M (⁷⁹Br)]⁺ | 230.0418 |

| [M (⁸¹Br)]⁺ | 232.0398 |

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion of this compound to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the compound's structure.

A plausible fragmentation pathway would involve:

Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond, leading to a prominent fragment ion.

Cleavage of the butyl chain: Fragmentation at different points along the butyl chain would result in a series of fragment ions separated by 14 mass units (CH₂).

Fragmentation of the pyrazole (B372694) ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Notes |

| 230/232 | [C₉H₁₅BrN₂]⁺ | Molecular ion peak (M⁺) showing the bromine isotope pattern. |

| 151 | [C₉H₁₅N₂]⁺ | Loss of Br radical from M⁺. |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the butyl chain. |

| 81 | [C₄H₅N₂]⁺ | Further fragmentation of the pyrazole moiety. |

Note: The m/z values are for the fragments containing the most abundant isotopes.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. By probing the vibrational modes of a molecule, these methods provide a unique spectroscopic fingerprint.

Identification of Functional Groups and Bond Types

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural components: the pyrazole ring, the methyl group, and the bromobutyl chain.

Pyrazole Ring Vibrations : The pyrazole ring, being an aromatic heterocycle, will display a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1620-1430 cm⁻¹ range. researchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H bonds will also be present at lower frequencies.

Methyl Group Vibrations : The N-methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Asymmetric and symmetric deformation modes of the methyl group are anticipated in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

Bromobutyl Chain Vibrations : The butyl chain will contribute to the spectra with its own set of C-H stretching, bending, and rocking vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the butyl chain will appear in the 2960-2850 cm⁻¹ region. The C-Br stretching vibration is a key indicator of the bromobutyl group and is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyrazole Ring | C-H Stretching | 3100 - 3000 |

| C=N, C=C Stretching | 1620 - 1430 | |

| Methyl Group | C-H Stretching (asymmetric and symmetric) | 2975 - 2865 |

| C-H Deformation (asymmetric and symmetric) | 1465 - 1370 | |

| Butyl Chain | C-H Stretching (methylene) | 2960 - 2850 |

| C-Br Stretching | 600 - 500 |

Conformational Analysis and Investigation of Intermolecular Interactions

Vibrational spectroscopy can also provide insights into the conformational flexibility of the 4-bromobutyl side chain. Rotational isomers (conformers) arising from rotation around the C-C single bonds of the butyl chain may exist and could potentially be distinguished by subtle shifts in the vibrational frequencies of the methylene and C-Br modes. Theoretical calculations can aid in predicting the vibrational spectra of different stable conformers. bohrium.com

In the solid state, intermolecular interactions play a crucial role in the crystal packing. While this compound lacks strong hydrogen bond donors, weak intermolecular interactions such as C-H···N and C-H···Br hydrogen bonds are possible. imedpub.com These interactions would lead to shifts in the vibrational frequencies of the involved C-H and pyrazole ring modes. The study of pyrazole derivatives has shown that C-H···X (where X is a halogen) interactions can be significant in the crystal lattice. imedpub.com Analysis of the vibrational spectra, particularly in the solid state, can help in identifying the presence and nature of these weak intermolecular forces.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure and photophysical properties of a molecule.

Characterization of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyrazole ring, which acts as the primary chromophore. Pyrazole and its derivatives typically exhibit π→π* transitions. libretexts.org For substituted pyrazoles, these transitions are often observed in the UV region. For instance, a study on a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, showed absorption maxima that were analyzed using theoretical calculations. nih.gov The methyl and bromobutyl substituents are not expected to significantly alter the primary chromophoric nature of the pyrazole ring but may cause slight shifts in the absorption maxima ( batochromic or hypsochromic shifts) due to their electronic effects.

The expected electronic transitions and their approximate absorption maxima are presented in the table below.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Pyrazole Ring | ~210 - 270 |

| n → π | Pyrazole Ring (lone pair on N) | Lower intensity, may be obscured by π→π* |

Photophysical Behavior and Quantum Yields

Many pyrazole derivatives are known to exhibit fluorescence. researchgate.netnih.gov The fluorescence properties are highly dependent on the molecular structure and the presence of various substituents. The introduction of a bromine atom, a heavy atom, can potentially influence the photophysical pathways. The heavy atom effect can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield would need to be experimentally determined. It is anticipated that the emission wavelength would be longer than the absorption wavelength (Stokes shift). The study of the fluorescence behavior in different solvents could also provide information about the nature of the excited state.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure and the arrangement of molecules in the solid state. A successful single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would also reveal the crystal packing and the nature of intermolecular interactions. As mentioned in section 5.3.2, weak C-H···N and C-H···Br hydrogen bonds, as well as van der Waals forces, are expected to be the primary interactions governing the crystal structure. The analysis of crystal structures of various pyrazole derivatives has highlighted the importance of such weak interactions in their supramolecular assembly. imedpub.comacs.orgresearchgate.net The conformation of the flexible bromobutyl chain in the solid state would also be definitively established through XRD. The pyrazole ring itself is expected to be planar. researchgate.netacs.org

Computational and Theoretical Investigations of 5 4 Bromobutyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical method used to examine the electronic structure of many-body systems. eurasianjournals.com It is widely applied to pyrazole (B372694) derivatives to predict a range of molecular properties with high accuracy. malayajournal.org DFT calculations are foundational for understanding the geometry, reactivity, and spectroscopic behavior of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole.

Geometry Optimization and Conformational Analysis of the Compound and its Derivatives

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to find this most stable structure. tandfonline.com The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum. nih.gov

The presence of the flexible 4-bromobutyl side chain necessitates a conformational analysis to identify various stable conformers. bohrium.com This is achieved by systematically rotating the single bonds (dihedral angles) within the butyl chain and performing energy calculations for each conformation. The resulting potential energy surface reveals the global minimum (the most stable conformer) and other local minima (less stable, but still possible, conformers).

Table 1: Illustrative Geometrical Parameters for the Optimized Structure of this compound (Global Minimum Conformer) This table presents hypothetical data typical for DFT calculations on pyrazole derivatives.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 |

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a crucial indicator of molecular reactivity and stability. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations provide precise energies for these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical DFT results for similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -0.95 |

| Band Gap (ΔE = ELUMO - EHOMO) | 5.90 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). rsc.orgresearchgate.net These theoretical shifts are often compared with experimental data to validate the proposed molecular structure. tandfonline.comnih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to good agreement with experimental FTIR and FT-Raman spectra. nih.govrdd.edu.iq

UV-Vis Spectra: Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks in the UV-Vis spectrum. nih.govnih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data representative of theoretical spectroscopic predictions.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | H3 Chemical Shift (ppm) | 7.35 |

| H4 Chemical Shift (ppm) | 6.10 | |

| ¹³C NMR | C3 Chemical Shift (ppm) | 139.0 |

| C5 Chemical Shift (ppm) | 148.5 | |

| Vibrational (IR) | C-H stretch (pyrazole ring) (cm⁻¹) | 3120 |

| C=N stretch (cm⁻¹) | 1550 | |

| UV-Vis | λmax (nm) | 215 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, as it highlights electron-rich and electron-poor regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyridine-like nitrogen (N2) of the pyrazole ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.

Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. researchgate.net This provides a more detailed, numerical picture of the electron distribution and helps in understanding the molecule's dipole moment and intermolecular interactions.

Aromaticity Assessment of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, possessing 6 π-electrons that are delocalized across the five-membered ring, satisfying Hückel's rule. beilstein-journals.orgijraset.comnih.gov The aromaticity of this ring system is a key contributor to its stability and chemical properties. nih.gov Computational methods can quantify this aromaticity. One common technique is the Nucleus-Independent Chemical Shift (NICS) calculation. beilstein-journals.org NICS values are calculated at specific points, such as the center of the ring. A significantly negative NICS value is a strong indicator of aromatic character, signifying a diamagnetic ring current induced by an external magnetic field. For the pyrazole ring in this compound, a negative NICS(0) or NICS(1) value would be expected, confirming its aromatic nature. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. eurasianjournals.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be performed to:

Explore Conformational Space: By simulating the molecule in a solvent (e.g., water or an organic solvent) at a given temperature, MD can explore the different conformations of the flexible bromobutyl chain and determine their relative populations over time. nih.gov

Analyze Solvation Effects: MD simulations can reveal how solvent molecules arrange around the solute and calculate properties like the radial distribution function, providing a detailed picture of the solvation shell.

Study Intermolecular Interactions: If studying the compound's interaction with another molecule (e.g., a biological target), MD can simulate the binding process, the stability of the resulting complex, and the key intermolecular forces (like hydrogen bonds or van der Waals forces) involved. nih.govtandfonline.com

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the system, offering a more complete understanding of the compound's behavior in a realistic environment. eurasianjournals.com

Analytical Methodologies for Purity, Identity, and Quantification in Chemical Systems

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatography is a cornerstone for separating "5-(4-Bromobutyl)-1-methyl-1H-pyrazole" from impurities, which may include starting materials, byproducts, or degradation products. This separation allows for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally stable compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Table 7.1: Illustrative RP-HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

Table 7.2: Example Purity Profile Data from HPLC Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 3.5 | 0.8 | Impurity A (e.g., 1-methyl-1H-pyrazole) |

| 2 | 8.9 | 98.5 | This compound |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its butyl chain, "this compound" possesses sufficient volatility for GC analysis, particularly for monitoring reaction completion and detecting volatile impurities. A high-temperature, non-polar capillary column is typically used to separate compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Table 7.3: Typical Gas Chromatography Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Table 7.4: Example Purity Data from GC-FID Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 5.1 | 1.2 | Volatile Impurity |

| 2 | 12.4 | 98.6 | This compound |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them powerful tools for definitive analysis.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of "this compound" and elucidating the structure of unknown impurities. wisc.edu In the mass spectrometer, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. wisc.edu The resulting fragmentation pattern serves as a molecular fingerprint.

The expected fragmentation of "this compound" would involve cleavage of the butyl chain, loss of the bromine atom, and fragmentation of the pyrazole (B372694) ring. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio, resulting in M and M+2 peaks of nearly equal intensity.

Table 7.5: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass/charge) | Proposed Fragment Identity |

|---|---|

| 230/232 | [M]+•, Molecular ion peak |

| 149 | [M - Br]+, Loss of bromine atom |

| 95 | [C5H7N2]+, Pyrazole ring with methyl group after butyl chain cleavage |

| 81 | [C4H5N2]+, Pyrazole ring fragment |

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices and analyzing non-volatile or thermally labile substances. The compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer.

For quantification, tandem mass spectrometry (MS/MS) is often used in Selected Reaction Monitoring (SRM) mode. In this mode, the first mass spectrometer selects the protonated molecular ion ([M+H]+) of the target compound, which is then fragmented. A second mass spectrometer monitors for a specific, characteristic fragment ion. This process is highly selective and minimizes interference from matrix components.

Table 7.6: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | 231.0/233.0 m/z |

| Collision Gas | Argon |

| SRM Transition 1 (Quantifier) | 231.0 → 150.1 |

| SRM Transition 2 (Qualifier) | 231.0 → 95.1 |

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of a compound in a pure solution. The pyrazole ring is a chromophore that absorbs light in the UV region. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

To quantify "this compound", a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for substituted pyrazoles typically falls in the 210-250 nm range. nih.govresearchgate.net

Table 7.7: Example Calibration Data for UV-Vis Quantification

| Concentration (mg/L) | Absorbance at λmax (e.g., 220 nm) |

|---|---|

| 2.5 | 0.152 |

| 5.0 | 0.301 |

| 10.0 | 0.605 |

| 15.0 | 0.908 |

Development and Validation of Standard Analytical Protocols for Quality Control in Synthetic Processes

The synthesis of specialty chemicals such as this compound necessitates robust quality control measures to ensure the identity, purity, and consistency of the final product. The development and validation of standard analytical protocols are fundamental to monitoring the synthetic process, from starting materials to the final compound. These protocols are designed to be specific, accurate, precise, and robust, providing a reliable framework for quality assurance.

The analytical strategy for a synthetic intermediate like this compound typically involves a combination of chromatographic and spectroscopic techniques. Each method provides unique information, and together they offer a comprehensive characterization of the compound.

Identity Confirmation

The primary step in quality control is the unequivocal identification of the synthesized molecule. A combination of spectroscopic methods is generally employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation of organic compounds. mdpi.comnih.gov For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of all atoms in the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecular structure.

Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. This data is crucial for confirming the molecular formula and can also help in identifying impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic absorption bands for the C-H bonds of the pyrazole ring and the butyl chain, the C=N and C=C bonds within the pyrazole ring, and the C-Br bond would be expected. libretexts.org

Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing the purity of pharmaceutical intermediates and for their quantification. mastelf.com A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method would be developed for this compound. ijcpa.in The development process involves optimizing various parameters such as the column, mobile phase composition, flow rate, and detector wavelength.

Validation of the Analytical Protocol

Once developed, the analytical method must be validated to ensure its suitability for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following tables provide illustrative data for a hypothetical validation of an HPLC method for the quantification of this compound.

Table 1: Illustrative Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 751,456 |

| 75 | 1,126,987 |

| 100 | 1,503,123 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Illustrative Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.5 | 99.2 |

| Average Recovery (%) | | | 99.77 |

Table 3: Illustrative Precision (Repeatability) Data

| Sample | Concentration (µg/mL) |

|---|---|

| 1 | 50.1 |

| 2 | 50.3 |

| 3 | 49.9 |

| 4 | 50.2 |

| 5 | 49.8 |

| 6 | 50.1 |

| Mean | 50.07 |

| Standard Deviation | 0.186 |

| Relative Standard Deviation (%) | 0.37 |

These validated analytical protocols form the cornerstone of quality control in the synthetic process of this compound. They are applied for in-process controls to monitor the progress of the reaction and for the final release testing of the product to ensure it meets the required specifications. arborpharmchem.comjocpr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.